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molecular formula C14H22N2O2 B2987141 [1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester CAS No. 264916-40-7

[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester

Cat. No. B2987141
M. Wt: 250.342
InChI Key: XDLPYVWJWADJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120749B2

Procedure details

A pressure flask was charged with a suspension of tert-butyl 2-(4-nitrophenyl)propan-2-yl-carbamate (4.62 mmol) in ethanol (20 mL) and palladium on carbon (100 mg). The flask was placed on a Parr shaker, purged with H2 (30 psi), and stirred overnight. The crude product was filtered through celite, concentrated, and chromatographed (hexane:ethyl acetate) to obtain the desired product (420 mg, 36% over two steps) as an orange-red oil: 1H NMR (300 MHz, CDCl3) δ 7.26-7.17 (m, 2H), 6.67-6.62 (m, 2H), 4.82 (s, 1H), 1.60 (s, 3H), 1.57 (s, 3H), 1.37 (s, 9H).
Name
tert-butyl 2-(4-nitrophenyl)propan-2-yl-carbamate
Quantity
4.62 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:12])[CH3:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
tert-butyl 2-(4-nitrophenyl)propan-2-yl-carbamate
Quantity
4.62 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)(C)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with H2 (30 psi)
FILTRATION
Type
FILTRATION
Details
The crude product was filtered through celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C)(C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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